molecular formula C14H27N3O3 B062833 tert-butyl (3R)-3-(tert-butylcarbamoyl)piperazine-1-carboxylate CAS No. 171866-36-7

tert-butyl (3R)-3-(tert-butylcarbamoyl)piperazine-1-carboxylate

Cat. No.: B062833
CAS No.: 171866-36-7
M. Wt: 285.38 g/mol
InChI Key: NASIOHFAYPRIAC-SNVBAGLBSA-N
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Description

Tert-butyl (3R)-3-(tert-butylcarbamoyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C14H27N3O3 and its molecular weight is 285.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Tert-butyl (3R)-3-(tert-butylcarbamoyl)piperazine-1-carboxylate, a compound with the molecular formula C₁₄H₂₇N₃O₃ and a molecular weight of approximately 285.38 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its interactions with various biological targets, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a tert-butyl group and a carbamoyl moiety. The steric bulk provided by the tert-butyl groups influences its reactivity and biological interactions, making it a candidate for drug development.

Property Value
Molecular FormulaC₁₄H₂₇N₃O₃
Molecular Weight285.38 g/mol
IUPAC NameThis compound
CAS Number150323-35-6

Antimicrobial Activity

Research indicates that piperazine derivatives, including this compound, may exhibit antimicrobial properties. Studies have shown that modifications in the piperazine structure can enhance activity against multidrug-resistant strains of bacteria. For instance, related compounds have been identified as allosteric inhibitors of the AcrAB-TolC efflux pump in Escherichia coli, which is crucial for combating antibiotic resistance .

Enzyme Inhibition

The compound may also act as an inhibitor of various enzymes involved in neurodegenerative processes. For example, similar structures have been shown to inhibit acetylcholinesterase and β-secretase, enzymes linked to amyloid plaque formation in Alzheimer's pathology. This suggests that this compound could be explored for its potential in treating cognitive disorders .

Study on Neuroprotection

A study investigated the neuroprotective effects of a structurally similar compound on astrocytes exposed to amyloid-beta. The results indicated that treatment with the compound resulted in increased cell viability and decreased levels of pro-inflammatory cytokines such as TNF-α, highlighting its potential as a neuroprotective agent .

Antimicrobial Evaluation

In another study focusing on antimicrobial activity, derivatives of piperazine were tested against various bacterial strains. The findings revealed that certain modifications significantly increased their efficacy against E. coli, suggesting that similar approaches could enhance the biological activity of this compound .

Properties

IUPAC Name

tert-butyl (3R)-3-(tert-butylcarbamoyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O3/c1-13(2,3)16-11(18)10-9-17(8-7-15-10)12(19)20-14(4,5)6/h10,15H,7-9H2,1-6H3,(H,16,18)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASIOHFAYPRIAC-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CN(CCN1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)[C@H]1CN(CCN1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1.1 g of 1-(benzyloxycarbonyl)-4-(tert.butoxycarbonyl)-N-tert.butyl-2-piperazinecarboxamide were dissolved in 40 ml of ethanol. 0.1 g of 10% palladium-on-carbon was added and the mixture was hydrogenated at room temperature and under atmospheric pressure for 2 hours. The catalyst was filtered off. The filtrate was evaporated to give 0.74 g of crude product which was purified by flash chromatography on silica gel using 5% methanol in dichloromethane for the elution. After evaporation of the solvents there was obtained 0.44 g of 4-(tert.butoxycarbonyl)-N-tert.butyl-2-piperazinecarboxamide as an oil; MS: m/e 286 [M+H]+.
Name
1-(benzyloxycarbonyl)-4-(tert.butoxycarbonyl)-N-tert.butyl-2-piperazinecarboxamide
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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